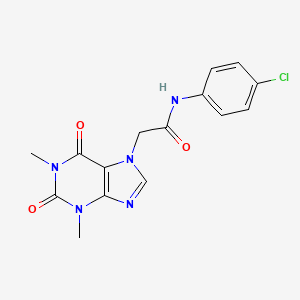![molecular formula C21H23N3O4S B11655611 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11655611.png)
(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on ist ein synthetisches organisches Molekül, das durch seine einzigartige Struktur gekennzeichnet ist, die einen Thiazolidinon-Ring, eine Hydrazon-Bindung und substituierte Benzylgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Thiazolidinon-Rings: Der erste Schritt beinhaltet die Reaktion eines geeigneten Thioamids mit einem α-Halogenketon zur Bildung des Thiazolidinon-Rings.
Hydrazon-Bildung: Der Thiazolidinon-Zwischenprodukt wird dann mit Hydrazinhydrat umgesetzt, um die Hydrazon-Bindung zu bilden.
Benzyliden-Substitution: Schließlich unterliegt das Hydrazon-Zwischenprodukt einer Kondensationsreaktion mit 3,4-Dimethoxybenzaldehyd und 4-Ethoxybenzaldehyd, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzylidene thiazolidinone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
(2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Benzylringen durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on: hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und anticancerogener Eigenschaften.
Medizin: Erforscht auf sein Potenzial als Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale und biologischen Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Modulation ihrer Aktivität führt.
Beteiligte Signalwege: Es kann verschiedene zelluläre Signalwege beeinflussen, einschließlich derer, die an Zellproliferation, Apoptose und Signaltransduktion beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals targeting various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Methoxybenzyl)-1,3-thiazolidin-4-on
- (2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Methylbenzyl)-1,3-thiazolidin-4-on
Einzigartigkeit
(2Z)-2-[(2E)-(3,4-Dimethoxybenzyliden)hydrazinyliden]-3-(4-Ethoxybenzyl)-1,3-thiazolidin-4-on: unterscheidet sich durch sein spezifisches Substitutionsschema, das im Vergleich zu seinen Analoga einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
Molekularformel |
C21H23N3O4S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-17-8-5-15(6-9-17)13-24-20(25)14-29-21(24)23-22-12-16-7-10-18(26-2)19(11-16)27-3/h5-12H,4,13-14H2,1-3H3/b22-12+,23-21- |
InChI-Schlüssel |
NAQDYRBPYIRDRV-FNUFSRGGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11655534.png)
![N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)

![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11655558.png)
![(6Z)-6-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655562.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B11655581.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11655585.png)
![(5E)-1-(4-fluorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655592.png)

![(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11655603.png)
![Ethyl 6-tert-butyl-2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655619.png)
![N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11655625.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11655631.png)
